4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide
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Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C21H20ClNOS. This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group and a 4-ethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide typically involves a multi-step process:
Formation of 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide.
Coupling with 4-ethylbenzoyl chloride: The intermediate is then reacted with 4-ethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-{[(4-chlorophenyl)sulfanyl]methyl}aniline: Shares the sulfanyl and chlorophenyl groups but lacks the benzamide core.
4-chlorophenyl methyl sulfone: Contains the chlorophenyl group but differs in the presence of a sulfone group instead of a sulfanyl group.
Uniqueness
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide is unique due to its combination of a benzamide core with both chlorophenyl and ethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C22H20ClNOS |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C22H20ClNOS/c1-2-16-5-11-20(12-6-16)24-22(25)18-7-3-17(4-8-18)15-26-21-13-9-19(23)10-14-21/h3-14H,2,15H2,1H3,(H,24,25) |
InChI Key |
HPTYUIKXFTYNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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